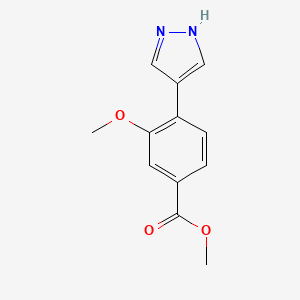

methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate

CAS No.: 1623119-26-5

Cat. No.: VC2953413

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1623119-26-5 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate |

| Standard InChI | InChI=1S/C12H12N2O3/c1-16-11-5-8(12(15)17-2)3-4-10(11)9-6-13-14-7-9/h3-7H,1-2H3,(H,13,14) |

| Standard InChI Key | MFGJBJOQBKONQR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OC)C2=CNN=C2 |

Introduction

Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is an organic compound with a molecular formula and a molecular weight of approximately 232.23 g/mol, as reported by PubChem . This compound features a benzoate core with a methoxy group at the 3-position and a pyrazole ring attached at the 4-position. The presence of both methoxy and pyrazole functionalities makes it an interesting candidate for various chemical and biological applications.

Synthesis Methods

The synthesis of methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate typically involves multiple steps, including the formation of the pyrazole ring and the attachment of the methoxy group. While specific synthetic routes for this compound are not detailed in the available literature, general methods for similar compounds often involve Friedel-Crafts acylation and cyclization reactions with hydrazine derivatives.

Biological and Chemical Applications

Pyrazole derivatives, including methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate, are known for their diverse biological activities. These compounds have potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents . The presence of the pyrazole ring and methoxy group can enhance the compound's interaction with biological targets, making it a valuable candidate for drug discovery.

Comparison with Similar Compounds

Methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate shares structural similarities with other pyrazole derivatives but is distinct due to its specific substitution pattern. A comparison with similar compounds highlights its unique properties:

| Compound | CAS Number | Key Features |

|---|---|---|

| Methyl 2-methoxy-4-(1H-pyrazol-1-yl)benzoate | Not specified | Methoxy at 2-position, pyrazole at 4-position |

| 2-Methoxy-4-(1H-pyrazol-4-yl)benzoic acid | 1623119-27-6 | Similar pyrazole moiety but as an acid instead of ester |

| 3-Pyrazolyl benzoic acid | Not available | Lacks methoxy group but retains benzoic acid structure |

Research Findings and Future Directions

Research on methyl 3-methoxy-4-(1H-pyrazol-4-yl)benzoate is limited, but its structural similarity to other biologically active pyrazole derivatives suggests potential for further investigation. Studies focusing on its binding affinity to biological targets and its pharmacological properties could provide valuable insights into its applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume